molecular formula C10H20 B1595269 1,1,3,5-Tetramethylcyclohexane CAS No. 4306-65-4

1,1,3,5-Tetramethylcyclohexane

Cat. No.: B1595269
CAS No.: 4306-65-4
M. Wt: 140.27 g/mol
InChI Key: WOJSMJIXPQLESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,5-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at positions 1, 1, 3, and 5. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

The synthesis of 1,1,3,5-Tetramethylcyclohexane can be achieved through several methods. One common synthetic route involves the alkylation of cyclohexane with methylating agents under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation of precursor compounds or other advanced organic synthesis techniques .

Chemical Reactions Analysis

1,1,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,3,5-Tetramethylcyclohexane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,3,5-Tetramethylcyclohexane exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

1,1,3,5-Tetramethylcyclohexane can be compared with other similar compounds such as:

  • 1,1,2,4-Tetramethylcyclohexane
  • 1,1,3,4-Tetramethylcyclohexane
  • 1,1,2,3-Tetramethylcyclohexane

These compounds share similar structural features but differ in the positions of the methyl groups, leading to variations in their chemical and physical properties. The unique arrangement of methyl groups in this compound contributes to its distinct reactivity and applications .

Properties

IUPAC Name

1,1,3,5-tetramethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJSMJIXPQLESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871393
Record name 1,1,3,5-Tetramethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4306-65-4, 50876-31-8, 50876-32-9
Record name Cyclohexane, 1,1,3,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004306654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,1,3,5-tetramethyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050876318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexne, 1,1,3,5-tetramethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050876329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,5-Tetramethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,5-Tetramethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,5-Tetramethylcyclohexane
Reactant of Route 2
1,1,3,5-Tetramethylcyclohexane
Reactant of Route 3
1,1,3,5-Tetramethylcyclohexane
Reactant of Route 4
1,1,3,5-Tetramethylcyclohexane
Reactant of Route 5
1,1,3,5-Tetramethylcyclohexane
Reactant of Route 6
1,1,3,5-Tetramethylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.